molecular formula C8H4BrFO3 B14019614 6-Bromo-2-fluoro-3-formylbenzoic acid

6-Bromo-2-fluoro-3-formylbenzoic acid

Cat. No.: B14019614
M. Wt: 247.02 g/mol
InChI Key: NNTHHYLEAMAHPJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-formylbenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of N-bromo-succinimide (NBS) for bromination and subsequent fluorination using appropriate fluorinating agents . The reaction conditions often include controlled temperatures and the use of solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-Bromo-2-fluoro-3-carboxybenzoic acid.

    Reduction: 6-Bromo-2-fluoro-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-fluoro-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-formylbenzoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The formyl group can participate in various reactions due to its electrophilic nature, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-formylbenzoic acid is unique due to the combination of bromine, fluorine, and formyl groups, which provide a range of reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

6-bromo-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4BrFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3H,(H,12,13)

InChI Key

NNTHHYLEAMAHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C(=O)O)Br

Origin of Product

United States

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